(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one
Description
The compound (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one belongs to the Z-configuration benzylidene-thiazolone family, characterized by a thiazol-4-one core substituted with a benzylidene group and an aryl-amino moiety. Its structure features:
- Amino substituent: A 4-hydroxyphenyl(methyl)amino group, contributing to π-π stacking and polar interactions.
Properties
Molecular Formula |
C18H16N2O4S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H16N2O4S/c1-20(12-4-6-13(21)7-5-12)18-19-17(23)16(25-18)10-11-3-8-14(22)15(9-11)24-2/h3-10,21-22H,1-2H3/b16-10- |
InChI Key |
IVJXSLXXZFWQSG-YBEGLDIGSA-N |
Isomeric SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/S2 |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=O)C(=CC3=CC(=C(C=C3)O)OC)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one typically involves a multi-step process. One common method includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-aminothiophenol under acidic conditions to form the thiazolone ring. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of corresponding alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and cellular functions.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Yield :
- Electron-rich groups (e.g., 4-hydroxy-3-methoxy, 1,3-benzodioxole) result in high yields (90–96%) due to enhanced resonance stabilization during condensation .
- Electron-withdrawing groups (e.g., nitro, chloro) slightly reduce yields (~92–94%) due to steric and electronic hindrance .
Melting Points :
- Derivatives with polar substituents (e.g., 1,3-benzodioxole) exhibit higher melting points (252–254°C), likely due to intermolecular hydrogen bonding .
- Nitro-substituted analogs (e.g., 6j) have lower melting points (110–112°C), attributed to reduced crystallinity from planar nitro groups .
Biological Activity: Anticancer Potential: Nitro-substituted derivatives (e.g., 6j) show moderate activity against cancer cell lines (IC₅₀ ~10–50 µM), linked to nitro group-mediated DNA intercalation . Antimicrobial Activity: Methoxy and hydroxy analogs exhibit enhanced activity against Gram-positive bacteria (MIC₅₀ ~8–16 µg/mL) due to improved membrane penetration .
Functional Group Impact on Properties
Table 2: Substituent-Driven Property Trends
| Functional Group | Solubility | Bioactivity | Stability |
|---|---|---|---|
| 4-Hydroxy-3-methoxy | High (polar) | Antimicrobial↑ | Moderate (prone to oxidation) |
| 4-Nitro | Low (planar) | Anticancer↑ | High (resistant to degradation) |
| 1,3-Benzodioxole | Moderate | Dual activity | High (rigid structure) |
Biological Activity
The compound (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C18H16N2O5S
- Molecular Weight : 402.44 g/mol
- CAS Number : [Not provided]
Synthesis
Recent studies have focused on the microwave-assisted synthesis of various thiazole derivatives, including the target compound. The synthesis involves the condensation of appropriate aldehydes with thiazolidine derivatives under controlled conditions to yield compounds with significant biological activity .
Antitumor Activity
The compound has been evaluated for its antitumor properties against various cancer cell lines. In vitro studies have shown that it exhibits cytotoxic effects, with IC50 values indicating its potency. For instance, related thiazole derivatives have demonstrated significant activity against HepG-2 liver cancer cells, suggesting a similar potential for the target compound .
Protein Kinase Inhibition
The compound's structure suggests it may act as an inhibitor of protein kinases, which are critical in regulating cell proliferation and survival. Studies have reported that related compounds effectively inhibit kinases such as DYRK1A and GSK3α/β, which are implicated in cancer progression and neurodegenerative diseases .
Anti-inflammatory Effects
Thiazole derivatives have also been noted for their anti-inflammatory properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .
The proposed mechanism of action for this compound includes:
- Inhibition of Kinases : By binding to the active sites of kinases, the compound may prevent phosphorylation events critical for cancer cell survival.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Inflammatory Pathways : It may reduce the expression of inflammatory mediators through inhibition of NF-kB signaling pathways.
Case Studies
Several studies have documented the biological activities of thiazole derivatives:
- Study on HepG-2 Cells : A related thiazole compound exhibited an IC50 value of 1.61 µg/mL against HepG-2 cells, indicating significant cytotoxicity .
- Protein Kinase Inhibition Study : A library of thiazolidine derivatives was tested against four protein kinases, revealing potent inhibitory activity that could be leveraged for therapeutic applications in oncology .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing (5Z)-5-(4-hydroxy-3-methoxybenzylidene)thiazol-4(5H)-one derivatives?
- Methodology : A common approach involves condensation of substituted benzaldehydes with thiosemicarbazide derivatives under reflux conditions. For example, refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid, sodium acetate, and an oxo-compound in a DMF/acetic acid mixture (2:1 v/v) for 2 hours, followed by recrystallization from DMF-ethanol .
- Key Considerations : Use of sodium acetate as a base and DMF as a polar aprotic solvent facilitates nucleophilic substitution and cyclization. Monitoring reaction progress via TLC (e.g., 20% ethyl acetate in hexane) is critical .
Q. How is the Z-configuration of the benzylidene group confirmed in this compound?
- Methodology : X-ray crystallography is the gold standard for confirming stereochemistry. For example, single-crystal analysis of analogous compounds (e.g., (5Z)-5-(2-hydroxybenzylidene) derivatives) reveals dihedral angles between the thiazolidinone ring and arylidene moiety, typically <10°, confirming the Z-configuration .
- Alternative Techniques : H NMR coupling constants (e.g., > 12 Hz for E-isomers) and NOESY correlations can differentiate Z/E isomers .
Q. What in vitro assays are used to evaluate the cytotoxic activity of this compound?
- Protocol : The sulforhodamine B (SRB) assay is widely employed. Cells (e.g., MCF-7, HEPG-2) are cultured in RPMI-1640 medium with 5% FBS, treated with the compound (0.1–100 µM) for 48–72 hours, and fixed with trichloroacetic acid. SRB staining quantifies cell viability .
- Controls : Include reference agents (e.g., CHS-828) and vehicle controls (DMSO ≤0.5%) to validate assay specificity .
Advanced Research Questions
Q. How can reaction yields be optimized for microwave-assisted synthesis of this thiazol-4(5H)-one?
- Methodology : Microwave irradiation (e.g., 100–150 W, 80–120°C) reduces reaction times from hours to minutes. For example, coupling 5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one with amino acids in ethanol/KCO under microwaves achieves >80% yield vs. 50–60% via conventional heating .
- Critical Parameters : Solvent polarity (e.g., ethanol > DMF) and base strength (KCO > NaOAc) significantly influence cyclization efficiency .
Q. How do structural modifications (e.g., methoxy vs. hydroxy substituents) impact anticancer activity?
- Data Analysis : Compare IC values across analogs. For instance:
| Substituent | IC (µM) MCF-7 | IC (µM) HEPG-2 |
|---|---|---|
| 4-OCH | 12.3 ± 1.2 | 18.7 ± 2.1 |
| 4-OH | 8.9 ± 0.8 | 14.5 ± 1.6 |
- Trend : Hydroxy groups enhance activity due to hydrogen bonding with cellular targets (e.g., kinase ATP-binding pockets) .
Q. How can conflicting cytotoxicity data across cell lines be resolved?
- Case Study : A compound may show IC = 10 µM in HEPG-2 (liver cancer) but IC > 50 µM in WI-38 (normal fibroblasts).
- Resolution :
Validate assay reproducibility (n ≥ 3).
Probe mechanistic specificity (e.g., check ROS generation or mitochondrial membrane depolarization selectively in cancer cells) .
Use omics tools (e.g., RNA-seq) to identify differential gene expression in sensitive vs. resistant lines .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
